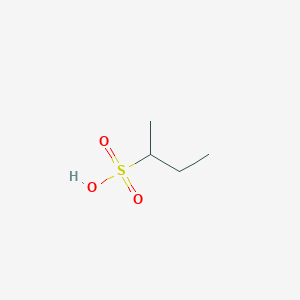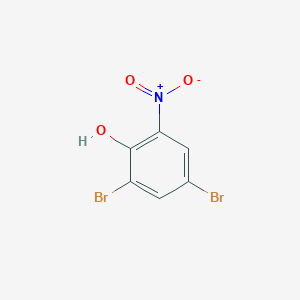
2,4-Dibromo-6-nitrofenol
Descripción general
Descripción
5-Metil-2-furanmetanol: es un compuesto orgánico con la fórmula molecular C6H8O2 . También se conoce por otros nombres como alcohol 5-metilfurfurílico y (5-metilfur-2-il)-metanol . Este compuesto es un derivado del furano, un compuesto orgánico heterocíclico, y se caracteriza por un anillo de furano sustituido con un grupo metilo y un grupo hidroximetilo.
Aplicaciones Científicas De Investigación
El 5-metil-2-furanmetanol tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo su uso como precursor para la síntesis de fármacos.
Industria: Se utiliza en la producción de sabores y fragancias debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción del 5-metil-2-furanmetanol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se cree que su actividad antimicrobiana se debe a su capacidad para alterar las membranas celulares microbianas. Su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
It is known that nitroaromatic compounds, such as 2,4-Dibromo-6-nitrophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of nitroaromatic compounds can vary with dosage .
Metabolic Pathways
Nitroaromatic compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Nitroaromatic compounds can interact with various transporters and binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Nitroaromatic compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 5-metil-2-furanmetanol se puede sintetizar mediante varios métodos. Un método común implica la reacción de 5-metil-2-furanona con un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio . Otro método implica la hidrogenación de 5-metilfurfural utilizando un catalizador como paladio sobre carbono .
Métodos de producción industrial: La producción industrial de 5-metil-2-furanmetanol normalmente implica la hidrogenación catalítica de 5-metilfurfural . Este proceso se lleva a cabo bajo condiciones de alta presión y temperatura en presencia de un catalizador adecuado .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-metil-2-furanmetanol experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar ácido 5-metil-2-furancarboxílico.
Reducción: Puede reducirse para formar 5-metil-2-furfurilamina.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Productos principales:
Oxidación: Ácido 5-metil-2-furancarboxílico.
Reducción: 5-Metil-2-furfurilamina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
Alcohol furfurílico: Estructura similar pero carece del grupo metilo.
5-Metilfurfural: Estructura similar pero contiene un grupo aldehído en lugar de un grupo hidroximetilo.
2-Furanmetanol: Estructura similar pero carece del grupo metilo.
Singularidad: El 5-metil-2-furanmetanol es único debido a la presencia de un grupo metilo y un grupo hidroximetilo en el anillo de furano. Esta estructura única confiere propiedades químicas y físicas distintas, lo que lo hace valioso en diversas aplicaciones .
Propiedades
IUPAC Name |
2,4-dibromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXUZNHFXUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166710 | |
| Record name | NSC 523891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-09-2 | |
| Record name | 2,4-Dibromo-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15969-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 523891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMO-6-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIBROMO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of the study described in the research paper?
A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.
Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?
A2: The researchers purified 2,4-Dibromo-6-nitrophenol using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


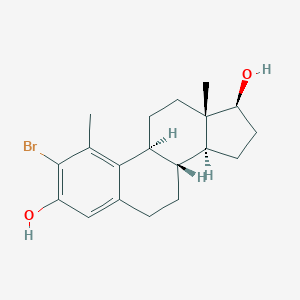




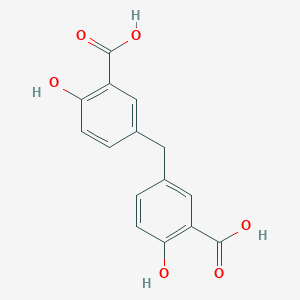

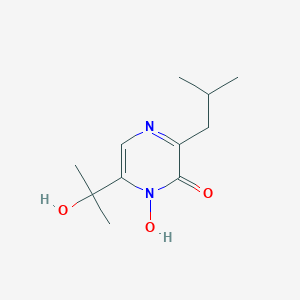


![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)


